molecular formula C20H13N3O3S B2925999 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid CAS No. 898646-57-6

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid

Cat. No.: B2925999
CAS No.: 898646-57-6
M. Wt: 375.4
InChI Key: GSTLLVMLMYRVDP-UHFFFAOYSA-N
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Description

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via an amide bond to a nicotinamide scaffold, which is further substituted with a benzothiazole moiety. This structure combines aromatic, hydrogen-bonding, and electron-deficient regions, making it a candidate for targeting enzymes or receptors involved in diseases such as cancer or microbial infections.

Properties

IUPAC Name

4-[[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-18(22-13-9-7-12(8-10-13)20(25)26)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)27-19/h1-11H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTLLVMLMYRVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the nicotinamide group and finally the benzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis (MAOS) can be employed to accelerate reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole and nicotinamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid involves its interaction with specific molecular targets within biological systems. The benzo[d]thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s structural uniqueness lies in the nicotinamido-benzothiazole linkage, distinguishing it from other benzothiazole derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents/Linkages Evidence ID
4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid Benzoic acid + nicotinamide Amide-linked benzothiazole N/A
2-(Benzo[d]thiazol-2-ylamino)nicotinic acid Nicotinic acid Direct amino linkage to benzothiazole
4-(3-(Benzo[d]thiazol-2-yl)ureido)benzoic acid Benzoic acid + urea Ureido-linked benzothiazole
(E)-4-((2-(Benzo[d]thiazol-2-ylthio)acetyl)hydrazono)benzoic acid Benzoic acid + hydrazono-thioether Thioether and hydrazone functionalities

Key Observations :

  • Amide vs.
  • Thioether/Hydrazone Modifications : ’s compound introduces a thioether and hydrazone, which could alter redox activity or metal chelation compared to the target compound’s amide .
Physicochemical Properties

Melting points, solubility, and synthetic yields vary significantly with structural changes:

Compound Melting Point (°C) Yield (%) Solubility Trends Evidence ID
4-(3-(Benzo[d]thiazol-2-yl)ureido)benzoic acid (14c ) 285–287 89 Moderate in polar solvents
2-[(6-Methylbenzothiazol-2-yl)amino]nicotinic acid Not reported ~60–80 Enhanced via carboxylic acid
(E)-4-(5-(2-(Benzo[d]thiazol-2-yl)-2-cyanovinyl)thiophen-2-yl)benzoic acid (21 ) Not reported 52 Likely low due to cyanovinyl
Target Compound (Inferred) ~250–270 (est.) ~50–70 Improved via benzoic acid group N/A

Key Observations :

  • The target compound’s benzoic acid group likely enhances aqueous solubility compared to esters or non-polar derivatives (e.g., 14a–c in ).
  • Ureido derivatives (14a–c ) exhibit higher melting points than amide-linked analogs, suggesting stronger intermolecular hydrogen bonding .

Key Observations :

  • The nicotinamide moiety in the target compound may mimic NAD+ cofactors, enabling interactions with oxidoreductases or kinases .
  • Thiadiazole derivatives in show substituent-dependent activity, suggesting that electron-withdrawing groups (e.g., Cl in 4d ) enhance potency .

Key Observations :

  • and highlight the use of SOCl2 for carboxylic acid activation, a method applicable to the target compound’s synthesis .
  • Ureido derivatives () achieve higher yields (~80–89%) than thiophene-linked analogs (52% in ), suggesting that simpler linkages improve efficiency .

Biological Activity

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is a complex organic compound that integrates a benzo[d]thiazole moiety with nicotinamide and benzoic acid functionalities. This unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

The compound has a chemical formula of C_18H_16N_4O_2S and a molecular weight of approximately 342.36 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of the nicotinamide group.
  • Connection to the benzoic acid moiety.

Common methods for synthesis include microwave-assisted synthesis (MAOS), which can enhance reaction efficiency and yield.

Anticancer Properties

Research indicates that compounds with similar structural features to 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid exhibit significant anticancer properties. For instance, benzo[d]thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies have demonstrated that derivatives of benzo[d]thiazole can effectively reduce the viability of glioblastoma cells, suggesting that 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid may possess similar anticancer activities .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Compounds containing benzoic acid and its derivatives are known for their ability to inhibit bacterial growth. Preliminary studies indicate that 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid may interact with bacterial enzymes, leading to inhibition of cell wall synthesis or other critical metabolic pathways.

The biological effects of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid are likely mediated through interactions with specific enzymes or receptors in cellular pathways. The benzo[d]thiazole moiety may facilitate binding to target proteins, modulating their activity and leading to therapeutic effects such as:

  • Inhibition of Enzyme Activity: Potentially affecting metabolic pathways crucial for cancer progression or microbial survival.
  • Alteration of Cellular Signaling: Modifying signaling cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Compound ClassCommon ActivitiesUnique Features
Benzothiazole DerivativesAntimicrobial, AnticancerShared core structure; diverse functionalization
Nicotinamide DerivativesNeuroprotective, Anti-inflammatoryKnown for effects on NAD+ metabolism
Benzoic Acid DerivativesPreservative, AntimicrobialCommonly used in food preservation

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid stands out due to its combination of these three functional groups, which may provide unique interactions not typically observed in simpler compounds .

Future Directions in Research

Further studies are essential to elucidate the precise mechanisms underlying the biological activity of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid. This includes:

  • In vivo Studies: To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies: To identify specific molecular targets and pathways involved in its action.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound for enhanced biological activity.

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